BenchChemオンラインストアへようこそ!

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide

Lipophilicity logP Physicochemical profiling

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide (CAS 887466-16-2) is a premier chemical probe for unbiased drug discovery. With zero published biological activity in ChEMBL, it is an ideal blank slate for novel target deconvolution. Its unique 4-chlorophenyl group provides an optimal electronic (σp=+0.23) and lipophilic (π=+0.71) balance not found in fluoro or methoxy analogs, enabling definitive SAR studies. The off-the-shelf availability empowers academic and industrial labs to accelerate hit-to-lead timelines by testing this core scaffold without the synthetic overhead.

Molecular Formula C15H18ClN3O3
Molecular Weight 323.78
CAS No. 887466-16-2
Cat. No. B2871076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
CAS887466-16-2
Molecular FormulaC15H18ClN3O3
Molecular Weight323.78
Structural Identifiers
SMILESC1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H18ClN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21)
InChIKeyDPJFYDGBUXZFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide (CAS 887466-16-2): Chemical Identity and Screening Library Profile


N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide (CAS 887466-16-2) is a synthetic small molecule (C15H18ClN3O3, MW 323.78 g/mol) built on a pyrrolidin-2-one core bearing a 4-chlorophenyl N-substituent and a morpholine-4-carboxamide moiety at the 3-position [1]. It is catalogued as a for-sale screening compound (ZINC ID ZINC000009995432) with a calculated logP of 0.68 and a fraction sp3 of 0.40, placing it within favorable drug-like property space [1][2]. The compound is supplied by Life Chemicals (product code F2024-2046) at ≥90% purity for early-stage discovery [3]. Critically, per ChEMBL 20, no biological activity has been reported for this compound, and it has not appeared in any peer-reviewed publications indexed by ChEMBL [1]. This absence of prior art makes it a blank-slate chemical probe for novel target screening and structure–activity relationship (SAR) exploration within the pyrrolidinone–morpholine carboxamide chemotype.

Why N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide Cannot Be Replaced by Generic In-Class Analogs


The pyrrolidinone–morpholine carboxamide chemical series is defined by a three-point pharmacophore—the N-aryl substituent, the pyrrolidinone core, and the morpholine carboxamide side chain—where even single-atom substitutions produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational preference [1]. Simple in-class swaps (e.g., 4-F, 4-OMe, 4-Me, or 3,4-diOMe phenyl variants) alter computed logP by approximately 0.5–1.5 log units and change the fraction of sp3-hybridized carbons, directly impacting solubility, permeability, and off-target binding profiles [1][2]. Because this specific compound currently has no published biological annotation in ChEMBL, any attempted substitution with a literature-annotated analog carries the risk of unknowingly importing an established polypharmacology profile that confounds target identification [1]. The 4-chlorophenyl group uniquely balances moderate electron withdrawal with increased lipophilicity (π = +0.71) relative to hydrogen, a combination not replicated by fluoro, methoxy, or methyl congeners [3]. These physicochemical distinctions are sufficient to alter membrane partitioning, metabolic stability, and binding kinetics across the chemotype, making non-equivalent substitution a material risk in any SAR campaign [1][2].

Quantitative Evidence Guide: Differentiating Data for N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide vs. Closest Analogs


Lipophilicity Differentiation: 4-Chloro vs. 4-Fluoro, 4-Methoxy, and 4-Methyl Phenyl Analogs

The ZINC20 database provides computed logP values for the target compound and its nearest N-aryl-substituted analogs. The 4-chlorophenyl compound (logP = 0.68) occupies a narrow lipophilicity window between the more polar 4-methoxy analog and the less polar 4-fluoro variant. This difference of 0.5–1.5 log units is sufficient to alter membrane permeability by approximately 3- to 30-fold based on established logP–permeability relationships [1][2]. The 4-chloro substitution imparts a Hansch hydrophobic constant π = +0.71, compared to π = +0.14 for 4-F, π = -0.02 for 4-OMe, and π = +0.56 for 4-Me, making the chloro compound the most lipophilic among common 4-substituted analogs [3].

Lipophilicity logP Physicochemical profiling Drug-likeness

Fraction sp3 and Molecular Complexity Differentiate 4-Chlorophenyl from 3,4-Dimethoxyphenyl and Unsubstituted Phenyl Scaffolds

The ZINC20 database reports a fraction sp3 (Fsp3) of 0.40 for the target compound, reflecting the balance between planar aromatic atoms and saturated pyrrolidinone/morpholine carbons [1]. This Fsp3 value falls within the optimal range (0.35–0.55) associated with higher clinical success rates in small-molecule drug discovery [2]. By comparison, the 3,4-dimethoxyphenyl analog has a higher Fsp3 due to the two methoxy groups, while the unsubstituted phenyl analog has a lower Fsp3 (more planarity). The 4-chlorophenyl target compound avoids the metabolic liability of O-demethylation present in the methoxy analogs while maintaining sufficient three-dimensionality to escape flat SAR [1][3].

Fraction sp3 Molecular complexity 3D conformation Drug-likeness

Absence of Prior Biological Annotation Confers Unique Value for De Novo Target Discovery vs. Literature-Precedented Analogs

According to the ZINC20 database, which integrates ChEMBL 20 activity data, 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This stands in contrast to several structurally related morpholine carboxamide derivatives that have been annotated in BindingDB and ChEMBL with IC50/Ki values against targets such as Factor Xa (e.g., EMD-503982), dopamine D2 receptor, and MAO-A [2]. A compound with zero prior biological annotation offers maximum intellectual property freedom and eliminates the risk of unknowingly profiling a compound with pre-existing, potentially confounding polypharmacology [1].

Chemical probe Target discovery SAR Novelty

Vendor Availability and Pricing Benchmarking: Life Chemicals F2024-2046 vs. Custom Synthesis

The target compound is available off-the-shelf from Life Chemicals as product F2024-2046 in quantities from 2 μmol (USD $57) to 10 mg (USD $79) at ≥90% purity, with delivery within standard commercial timelines [1]. This pricing positions the compound competitively within the pyrrolidinone screening compound space: custom synthesis of a single analog typically ranges from $500–$2,500 for 10–50 mg quantities and requires 4–8 weeks lead time [2]. For a typical 100-compound pilot screen at 10 μM, the off-the-shelf cost of the target compound is approximately $79 (10 mg sufficient for ~3,000 wells), compared to an estimated $800–$2,000 for a custom-synthesized close analog [1][2].

Procurement Screening library Cost analysis Availability

Optimal Research and Procurement Applications for N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide


De Novo Phenotypic Screening for Novel Target Identification

Because this compound has zero prior biological annotation in ChEMBL [1], it is ideally suited as a chemical probe in unbiased phenotypic screening campaigns. Unlike literature-precedented analogs that carry known target engagement profiles (e.g., dopamine D2 or Factor Xa for related chemotypes [2]), the target compound offers a genuine opportunity to identify novel mechanism-of-action hits without the confounding influence of pre-existing target bias. Its moderate lipophilicity (logP 0.68) and Fsp3 of 0.40 predict acceptable solubility and permeability for cell-based assays at typical screening concentrations (1–30 μM) [1].

Focused SAR Expansion Around the 4-Chlorophenyl Pyrrolidinone Chemotype

The 4-chlorophenyl group provides a unique balance of electron withdrawal (Hammett σp = +0.23) and lipophilicity (π = +0.71) that is not replicated by 4-F (σp = +0.06, π = +0.14), 4-OMe (σp = -0.27, π = -0.02), or 4-Me (σp = -0.17, π = +0.56) substituents [3]. This makes the compound the optimal starting point for SAR studies exploring the role of aryl ring electronics and lipophilicity on target binding. Procurement of the 4-Cl parent enables parallel testing against F, OMe, Me, and unsubstituted phenyl analogs to deconvolute electronic vs. lipophilic contributions to activity [1].

Computational Chemistry and Virtual Screening Library Enrichment

With a ZINC20-validated 3D representation and computed logP of 0.68 [1], the compound is ready for immediate use in molecular docking, pharmacophore modeling, and machine learning-based virtual screening workflows. Its clean annotation status (no activity data, no publication record) makes it an ideal test case for validating new computational scoring functions or AI-driven drug discovery platforms where training set contamination by literature-annotated compounds must be rigorously avoided [1].

Budget-Constrained Academic Hit Expansion and Tool Compound Development

The off-the-shelf availability at $54–$79 for 1–10 mg quantities (Life Chemicals F2024-2046) [1] enables academic laboratories with limited synthesis infrastructure to rapidly acquire and test the compound in their assays of interest. Compared to custom-synthesized analogs costing $800–$2,500 per compound, the procurement economics allow ~10–30× more analogs to be tested within the same budget, accelerating the hit-to-lead timeline [1].

Quote Request

Request a Quote for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.